molecular formula C13H9Cl2FN2O B1357445 N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide CAS No. 926225-90-3

N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide

Cat. No.: B1357445
CAS No.: 926225-90-3
M. Wt: 299.12 g/mol
InChI Key: HSNKTBVKLPSELZ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide is a benzamide derivative featuring a 2,4-dichlorobenzoyl group linked to a 5-amino-2-fluorophenylamine moiety. Its molecular formula is C₁₃H₁₀Cl₂FN₂O, with a molecular weight of 295.14 g/mol. The compound’s structure combines halogenated (Cl, F) and amino substituents, which influence its physicochemical properties, such as polarity, solubility, and biological interactions.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O/c14-7-1-3-9(10(15)5-7)13(19)18-12-6-8(17)2-4-11(12)16/h1-6H,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNKTBVKLPSELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzoic acid and 5-amino-2-fluoroaniline.

    Amide Bond Formation: The key step involves the formation of an amide bond between 2,4-dichlorobenzoic acid and 5-amino-2-fluoroaniline. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the aromatic ring.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and chlorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituted Dichlorobenzamides with Varying Aromatic Amines

N-(4-Aminophenyl)-2,4-dichlorobenzamide (CAS 293737-94-7)
  • Molecular Weight : 281.14 g/mol .
  • Key Differences : Lacks the fluorine atom at the 2-position of the phenylamine group.
  • Impact : Fluorine’s electronegativity enhances dipole interactions and metabolic stability in the target compound. The absence of fluorine in this analog may reduce binding affinity to targets sensitive to electronic effects.
N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide (CAS 926195-94-0)
  • Molecular Weight : 295.17 g/mol .
  • Key Differences : Contains a methyl group at the 2-position of the phenylamine instead of fluorine.
  • Fluorine’s smaller size and electronegativity may allow tighter binding in sterically restricted environments.

Dichlorobenzamides with Heterocyclic or Bulky Substituents

N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide (CAS 5631-04-9)
  • Molecular Weight : 330.23 g/mol .
  • Key Differences : Incorporates a thiadiazole ring with a tert-butyl group.
  • The bulky tert-butyl group enhances lipophilicity but may sterically hinder target interactions.
N-(3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2,4-dichlorobenzamide
  • Molecular Weight : 422.01 g/mol .
  • Key Differences : Features a pyrazole ring with a 4-chlorophenyl and tert-butyl substituent.
  • Impact : The pyrazole ring adds hydrogen-bonding capacity, while the tert-butyl group increases metabolic stability. However, the larger size may reduce bioavailability compared to the target compound.

Functional Group Modifications: Amide vs. Thiourea

N-(Allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04)
  • Biological Activity : IC₅₀ = 86 μg/mL against T47D breast cancer cells .
  • Key Differences : Replaces the amide group with a thiourea moiety.
  • However, thioureas are often less stable metabolically than amides.

Halogen Substitution Patterns

Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)
  • Key Differences : 2,6-dichloro substitution vs. 2,4-dichloro in the target compound .
  • Impact : The 2,6-dichloro configuration creates a linear geometry, whereas 2,4-dichloro introduces a bent structure. Alda-1 activates ALDH2 enzymes, suggesting substitution patterns dictate target specificity.
N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide
  • Molecular Weight : 322.23 g/mol .
  • Key Differences: Replaces the amino-fluorophenyl group with a sec-butylphenyl group.

Biological Activity

N-(5-Amino-2-fluorophenyl)-2,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C7_{7}H5_{5}Cl2_{2}N2_{2}O
  • Molecular Weight : 202.03 g/mol
  • IUPAC Name : this compound

The presence of fluorine and chlorine atoms in its structure contributes to its unique biological properties, affecting its interaction with biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity by binding to active sites. This mechanism is crucial in cancer therapy, where enzyme inhibitors can disrupt cancer cell proliferation.
  • Apoptosis Induction : Research indicates that this compound can promote apoptosis in cancer cells, leading to cell cycle arrest and ultimately reducing tumor growth.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For example:

  • In Vitro Studies : The compound demonstrated significant inhibitory effects on various cancer cell lines. A notable study reported an IC50_{50} value of 1.30 µM against HepG2 liver cancer cells, indicating strong antiproliferative activity compared to standard treatments like SAHA (IC50_{50} 17.25 µM) .
  • In Vivo Studies : In xenograft models, the compound exhibited tumor growth inhibition (TGI) rates comparable to established drugs, suggesting its potential as a therapeutic agent .

Enzyme Targeting

The compound has also been investigated for its ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression:

EnzymeIC50_{50} (nM)
HDAC195.48
HDAC395.48

This selectivity for HDACs positions this compound as a promising candidate for developing isoform-selective HDAC inhibitors .

Case Studies and Research Findings

  • Study on HepG2 Cells :
    • Objective : To evaluate the antiproliferative effects.
    • Findings : The compound induced apoptosis and G2/M phase arrest in HepG2 cells, contributing to its antitumor efficacy .
  • Combination Therapy :
    • Objective : To assess the enhancement of anticancer activity when combined with other drugs.
    • Results : A concentration of 0.5 µM improved the efficacy of taxol and camptothecin, indicating potential for combination therapies .
  • CDK Inhibition Studies :
    • The compound’s structural similarity to known CDK inhibitors suggests it may also target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

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